molecular formula C11H6ClFN2O B11870827 4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile

4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile

Katalognummer: B11870827
Molekulargewicht: 236.63 g/mol
InChI-Schlüssel: AXSXKOQPGMRSMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H6ClFN2O. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the quinoline ring, which can significantly influence its chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process often includes steps like purification and quality control to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products

The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the quinoline ring.

Wissenschaftliche Forschungsanwendungen

4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The presence of chloro, fluoro, and methoxy groups can enhance its binding affinity to these targets, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H6ClFN2O

Molekulargewicht

236.63 g/mol

IUPAC-Name

4-chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile

InChI

InChI=1S/C11H6ClFN2O/c1-16-7-2-8-10(12)6(4-14)5-15-11(8)9(13)3-7/h2-3,5H,1H3

InChI-Schlüssel

AXSXKOQPGMRSMN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C(=CN=C2C(=C1)F)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.